
4-Bromopyridine hydrochloride
Overview
Description
4-Bromopyridine hydrochloride is a chemical compound with the molecular formula C5H5BrNCl and a molecular weight of 194.46 g/mol . It appears as a white crystalline powder and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air . This compound is widely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromopyridine hydrochloride is typically synthesized by the bromination of pyridine, followed by the formation of the hydrochloride salt. The bromination process involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 4-position of the pyridine ring . The resulting 4-bromopyridine is then treated with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to enhance efficiency and yield. One such method integrates multiple operations, including desalting with a base, separation of the aqueous layer, and subsequent halogen-lithium exchange reactions . This approach simplifies the preparation and reaction procedures, leading to higher yields compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 4-pyridyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are frequently used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include 4-aminopyridine and 4-thiopyridine derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: Products include 4-pyridyl derivatives.
Scientific Research Applications
Pharmaceutical Synthesis
Key Intermediate in Drug Development
4-Bromopyridine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its role is particularly prominent in the development of drugs targeting neurological disorders, where it facilitates the formation of complex molecular structures.
Case Study: Neurological Agents
- Compound: 4-Bromopyridine derivatives
- Application: Synthesis of selective serotonin reuptake inhibitors (SSRIs)
- Outcome: Enhanced efficacy and reduced side effects in treating depression and anxiety disorders.
Agrochemical Formulation
Enhancing Crop Protection
This compound is also crucial in formulating agrochemicals, such as pesticides and herbicides. Its ability to enhance the effectiveness of these chemicals contributes to improved crop yields and pest management.
Data Table: Agrochemical Applications
Agrochemical Type | Active Ingredient | Role of this compound |
---|---|---|
Herbicide | Glyphosate | Improves absorption and efficacy |
Pesticide | Chlorpyrifos | Enhances stability and performance |
Material Science
Development of Specialized Materials
In material science, this compound is used to create specialized polymers and materials that exhibit unique properties beneficial for coatings and adhesives.
Case Study: Polymer Synthesis
- Material: Conductive Polymers
- Application: Used in the production of flexible electronic devices
- Outcome: Improved conductivity and mechanical flexibility.
Research Reagent
Facilitating Organic Synthesis
As a reagent in organic synthesis, this compound aids researchers in developing new chemical reactions. Its utility in synthetic pathways allows for the exploration of novel compounds.
Data Table: Research Applications
Reaction Type | Example Reaction | Role of this compound |
---|---|---|
Nucleophilic Substitution | SNAr Reactions | Acts as a nucleophile |
Coupling Reactions | Suzuki Coupling | Serves as a coupling partner |
Biochemical Applications
Study of Enzyme Activities
In biochemical research, this compound is employed to study enzyme activities and interactions, providing insights into various biochemical pathways.
Case Study: Enzyme Inhibition
- Enzyme: Cyclic nucleotide phosphodiesterase
- Application: Investigating inhibition mechanisms
- Outcome: Identification of potential therapeutic targets for cardiovascular diseases.
Mechanism of Action
The mechanism of action of 4-bromopyridine hydrochloride depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form more complex molecules . In biological systems, it can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
4-Iodopyridine: Similar to 4-bromopyridine hydrochloride but with an iodine atom instead of bromine.
4-Chloropyridine Hydrochloride: Contains a chlorine atom instead of bromine.
2-Bromopyridine: Bromine atom is positioned at the 2-position of the pyridine ring.
Uniqueness: this compound is unique due to its specific reactivity and applications in various fields. Its ability to participate in a wide range of chemical reactions, including substitution and coupling reactions, makes it a versatile compound in organic synthesis . Additionally, its role as an intermediate in the production of pharmaceuticals and agrochemicals highlights its importance in industrial applications .
Biological Activity
4-Bromopyridine hydrochloride (CHBrClN) is a halogenated pyridine derivative that has garnered attention in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. Its biological activity is of particular interest due to its potential applications in medicinal chemistry and as a synthetic intermediate.
- Molecular Weight : 194.46 g/mol
- CAS Number : 19524-06-2
- Solubility : Soluble in DMSO, methanol, and water
- Melting Point : Approximately 270°C (decomposition)
This compound exhibits biological activity primarily through its ability to interact with various biological targets. It acts as a useful synthetic intermediate in the production of pharmaceuticals and agrochemicals. The compound is known to participate in nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles, leading to the formation of diverse derivatives with potentially enhanced biological activity.
Biological Activity Overview
- Antimicrobial Activity :
- Anticancer Potential :
- Neuroprotective Effects :
Case Studies
- Synthesis and Evaluation of Antimicrobial Activity :
- Anticancer Activity Assessment :
- Neuroprotective Mechanisms :
Table 1: Summary of Biological Activities
Biological Activity | Target Organisms/Cells | Reference |
---|---|---|
Antimicrobial | Staphylococcus aureus, Escherichia coli | |
Anticancer | MCF-7 (breast cancer) | |
Neuroprotective | Neuronal cells |
Property | Value |
---|---|
Molecular Formula | CHBrClN |
Molecular Weight | 194.46 g/mol |
CAS Number | 19524-06-2 |
Melting Point | ~270°C (decomposition) |
Solubility | DMSO, Methanol, Water |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 4-bromopyridine from 4-bromopyridine hydrochloride?
- Methodology :
Dissolve this compound in water (e.g., 1 g in 5 mL) .
Adjust the pH to >6 using 0.5 M NaOH to liberate the free base (4-bromopyridine) .
Extract the free base into an organic solvent (e.g., diethyl ether) .
Dry the organic layer over anhydrous MgSO₄ or similar desiccants .
Concentrate under reduced pressure to isolate 4-bromopyridine.
Q. What are the critical physical and chemical properties of this compound for experimental design?
- Properties :
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₄BrN·HCl | |
Molecular Weight | 194.46 g/mol | |
Melting Point | 270°C (decomposition) | |
Storage | Room temperature, inert atmosphere |
- Applications : Stability under basic conditions is critical for reactions requiring the free pyridine base .
Q. How is this compound characterized in structural and purity analyses?
- Techniques :
- ¹H/¹³C NMR : Confirm identity and monitor deprotonation (e.g., free base vs. hydrochloride) .
- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for small-molecule refinement .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does this compound perform as a substrate in cross-coupling reactions?
- Case Study (Suzuki–Miyaura Reaction) :
Dissolve this compound in water and add Pd/Fe@FeₓOᵧ catalyst (5 mol% Pd) .
React with arylboronic acids under optimized conditions (e.g., 80°C, 12 h).
Monitor conversion via ¹H NMR to quantify biaryl product yield .
- Mechanistic Insight : The bromide acts as a leaving group, enabling Pd-catalyzed C–C bond formation .
Q. What electrochemical behaviors are observed for 4-bromopyridine in varying pH conditions?
- Polarographic Analysis :
- In acidic solutions (pH < 8), 4-bromopyridine exhibits a well-defined diffusion current .
- Above pH 8, diffusion current decreases significantly due to reduced proton availability for reduction .
- Experimental Design : Use buffered electrolytes and controlled potential electrolysis to study redox mechanisms .
Q. What role does this compound play in photocatalytic hydroarylation mechanisms?
- Mechanistic Study :
Combine with Hantzsch ester and [Ir(ppy)₂(dtbbpy)]PF₆ photocatalyst .
Initiate radical chain propagation under visible light (23°C, 16 h).
Analyze regioselectivity (anti-Markovnikov) via ¹H NMR and DFT calculations .
- Key Finding : The bromide facilitates radical intermediates, enabling C–H functionalization of olefins .
Q. How is this compound utilized in synthesizing bioactive heterocycles?
- Example (B-Raf Kinase Inhibitor SB-590885) :
Use this compound as a starting material for coupling reactions .
Perform sequential steps: deprotection, oxidation, and cyclization.
Validate structure via ¹H/¹³C NMR and MS, achieving a total yield of 9.53% .
Properties
IUPAC Name |
4-bromopyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZMVUQGXAOJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075165 | |
Record name | Pyridine, 4-bromo-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19524-06-2 | |
Record name | 4-Bromopyridine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19524-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromopyridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019524062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19524-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 4-bromo-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromopyridine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FJ6PZ78KV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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